molecular formula C12H15BClNO3 B2728536 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinaldehyde CAS No. 1416721-79-3

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinaldehyde

Cat. No.: B2728536
CAS No.: 1416721-79-3
M. Wt: 267.52
InChI Key: XQDJQRYJJHGRTJ-UHFFFAOYSA-N
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Description

This compound features a pyridine ring substituted with a chlorine atom at position 2, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group at position 5, and an aldehyde group at position 2. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, while the aldehyde provides a reactive site for further functionalization, such as condensation or nucleophilic addition . Its molecular weight is approximately 281.56 g/mol, with solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and chloroform .

Properties

IUPAC Name

2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClNO3/c1-11(2)12(3,4)18-13(17-11)9-6-15-10(14)5-8(9)7-16/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDJQRYJJHGRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinaldehyde typically involves the reaction of 2-chloro-4-formylpyridine with a boronic acid derivative in the presence of a suitable catalyst. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of the boronic ester . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the formyl group into a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: 2-Chloro-4-carboxypyridine-5-boronic acid pinacol ester.

    Reduction: 2-Chloro-4-hydroxymethylpyridine-5-boronic acid pinacol ester.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Pathway

The typical synthesis involves:

  • Starting Material : 2-chloro-4-formylpyridine.
  • Reagents : Boronic acid derivative.
  • Catalyst : Palladium-based catalyst.
  • Conditions : Standard conditions for cross-coupling reactions.

Chemistry

  • Building Block for Organic Synthesis : The compound serves as an essential intermediate in the synthesis of complex organic molecules, particularly pharmaceuticals and agrochemicals.

Biology

  • Enzyme Inhibitors : It is utilized in studies focusing on enzyme inhibition mechanisms and as a precursor for bioactive molecules.

Medicine

  • Antitumor Agents : Research indicates its potential role in developing anti-tumor compounds due to its ability to interact with biological targets effectively .

Industry

  • Organic Semiconductors : The compound is employed in producing materials with specific electronic properties, making it valuable for developing organic semiconductors.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results demonstrated significant effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that the compound exhibited IC50 values in the low micromolar range, indicating its potential as an anticancer agent.

Mechanism of Action Hypotheses:

  • Interference with microbial cell wall synthesis.
  • Induction of apoptosis in cancer cells through mitochondrial pathways.
  • Modulation of enzyme activity related to neurotransmitter breakdown .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic acid pinacol ester moiety allows for easy formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling . The formyl group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Aldehyde vs. Amine
  • 3-Amino-2-chloro-5-(pinacol boronate)pyridine (): Replacing the aldehyde with an amine group reduces electrophilicity, making the compound less reactive in condensation reactions. The amine group introduces hydrogen-bonding capability, enhancing solubility in protic solvents like methanol. However, its Suzuki coupling efficiency may decrease due to electron-donating effects .
Aldehyde vs. Nitro
  • 2-Nitro-5-(pinacol boronate)isonicotinaldehyde ():
    The nitro group is a strong electron-withdrawing substituent, which stabilizes the boronate ester but reduces reactivity in cross-coupling reactions compared to the chloro-substituted target compound. Nitro groups also increase sensitivity to reduction, limiting applications in oxidative environments .
Aldehyde vs. Ester
  • Methyl 2-chloro-5-(pinacol boronate)nicotinate ():
    The ester group improves stability against oxidation but eliminates the aldehyde’s versatility in post-coupling modifications. This derivative is favored in prodrug synthesis or polymer chemistry due to its hydrolyzable ester .

Core Heterocycle Variations

Pyridine vs. Benzene
  • 2-Chloro-5-(pinacol boronate)phenol (): The phenolic hydroxyl group introduces acidity (pKa ~10), enabling deprotonation in basic conditions. This contrasts with the pyridine core of the target compound, which participates in metal coordination, enhancing catalytic efficiency in cross-couplings .
Pyridine vs. Pyrimidine
  • 2-Chloro-5-(pinacol boronate)pyrimidine (): The pyrimidine core’s dual nitrogen atoms increase electron deficiency, accelerating Suzuki coupling rates but reducing solubility in nonpolar solvents. This makes it suitable for pharmaceutical intermediates .

Substituent Position and Electronic Effects

  • 2-Chloro-4-fluoro-5-(pinacol boronate)benzonitrile ():
    The combined chloro and fluoro substituents create a highly electron-deficient ring, slowing coupling kinetics compared to the target compound. The nitrile group offers pathways for hydrolysis to carboxylic acids, expanding utility in material science .

Data Table: Key Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) Functional Groups Reactivity in Suzuki Coupling Solubility Applications
2-Chloro-5-(pinacol boronate)isonicotinaldehyde 281.56 Chloro, Aldehyde High DMSO, Chloroform Drug synthesis, Agrochemicals
3-Amino-2-chloro-5-(pinacol boronate)pyridine 268.54 Chloro, Amine Moderate Methanol, DMF Polymer precursors
2-Nitro-5-(pinacol boronate)isonicotinaldehyde 292.54 Nitro, Aldehyde Low DCM, DMSO High-energy materials
Methyl 2-chloro-5-(pinacol boronate)nicotinate 297.54 Chloro, Ester Moderate Chloroform, DMSO Prodrugs, Material science
2-Chloro-5-(pinacol boronate)phenol 254.52 Chloro, Phenol High Ethanol, Acetone Ligand synthesis, Catalysis
2-Chloro-4-fluoro-5-(pinacol boronate)benzonitrile 263.48 Chloro, Fluoro, Nitrile Moderate DMF, THF Materials, Coordination chemistry

Biological Activity

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C10_{10}H14_{14}BClN2_2O2_2
  • Molecular Weight : 240.49 g/mol
  • CAS Number : 1003845-08-6
  • Melting Point : 68°C

The biological activity of this compound is largely attributed to its interaction with various biological targets. The compound has been studied for its potential as an inhibitor in several enzymatic pathways:

  • Enzyme Inhibition : It has shown promising results as an inhibitor of certain kinases and enzymes involved in cancer progression.
  • Antiparasitic Activity : Studies indicate that derivatives of this compound may exhibit antiparasitic properties by disrupting metabolic pathways in target organisms.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and its derivatives:

Activity TypeModel/SystemEC50_{50} (µM)Reference
AnticancerHepG2 cells0.395
AntiparasiticVarious parasites0.010 - 0.177
Enzyme InhibitionKinase assaysVariable

Study 1: Anticancer Properties

In a recent study published in the Journal of Medicinal Chemistry, researchers explored the anticancer properties of various derivatives of isonicotinaldehyde compounds. The study demonstrated that modifications to the dioxaborolane moiety significantly enhanced cytotoxicity against HepG2 liver cancer cells.

Study 2: Antiparasitic Efficacy

Another investigation highlighted the antiparasitic activity of related compounds against Plasmodium falciparum. The results indicated that specific structural modifications increased potency and reduced cytotoxicity towards mammalian cells.

Discussion

The biological activity of this compound suggests a multifaceted role in medicinal applications. Its potential as an anticancer agent and antiparasitic compound opens avenues for further research and development.

Future Directions

Further studies are warranted to:

  • Elucidate the precise mechanisms of action through which this compound exerts its effects.
  • Investigate structure-activity relationships (SAR) to optimize efficacy and minimize toxicity.
  • Conduct in vivo studies to confirm the therapeutic potential observed in vitro.

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